molecular formula C11H20ClNOS B3077923 (3-Ethoxy-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride CAS No. 1049713-65-6

(3-Ethoxy-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride

Cat. No. B3077923
CAS RN: 1049713-65-6
M. Wt: 249.8 g/mol
InChI Key: FXSMETHAPWTNSK-UHFFFAOYSA-N
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Description

(3-Ethoxy-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride, more commonly known as EPTAM, is a versatile chemical compound with numerous applications in the scientific research field. With a molecular weight of 437.53 g/mol, EPTAM is a white, odorless crystalline powder with a melting point of 140-143°C and a solubility of 0.3 g/100 mL in water. EPTAM is an important reagent used in the synthesis of various organic compounds, making it a valuable tool for synthetic chemists and biochemists. Additionally, EPTAM has been studied for its potential applications in medicinal chemistry, including its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Polymer Chemistry and Materials Science

3-Ethoxypropylamine plays a crucial role in polymer chemistry. It is used to partially open the rigid oxetane chain during the synthesis of oxetane-based oligomers. By introducing this amine, specific properties can be tailored, such as flexibility, reactivity, and mechanical strength .

Adhesives and Coatings

Due to its reactivity, 3-ethoxypropylamine is employed in the formulation of adhesives and coatings. It acts as a crosslinking agent, enhancing the adhesion properties of these materials. Its ability to react with various functional groups makes it valuable in creating durable bonds between surfaces .

Corrosion Inhibition

Researchers explore 3-ethoxypropylamine as a potential corrosion inhibitor. By incorporating it into protective coatings or additives, it can mitigate the degradation of metals and alloys exposed to aggressive environments. Its amine functionality can form complexes with metal ions, preventing their oxidation and subsequent corrosion .

Organic Synthesis and Medicinal Chemistry

In organic synthesis, 3-ethoxypropylamine serves as a versatile building block. Chemists use it to introduce the ethoxypropylamine moiety into various molecules. Medicinal chemists may incorporate this group into drug candidates, aiming for improved pharmacokinetics or enhanced bioavailability .

Catalysis and Ligand Design

Researchers investigate the use of 3-ethoxypropylamine as a ligand in coordination chemistry. Its amine functionality can coordinate with transition metals, leading to novel catalysts. These catalysts find applications in organic transformations, such as C–C bond formation or asymmetric reactions .

Biomedical Applications

While still exploratory, 3-ethoxypropylamine shows promise in biomedical applications. Its reactivity allows for functionalization of biomolecules, such as proteins or nucleic acids. Researchers are investigating its use in drug delivery systems, bioconjugation, and targeted therapies .

properties

IUPAC Name

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NOS.ClH/c1-3-13-8-4-7-12-9-11-6-5-10(2)14-11;/h5-6,12H,3-4,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSMETHAPWTNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC=C(S1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxy-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride

CAS RN

1049713-65-6
Record name 2-Thiophenemethanamine, N-(3-ethoxypropyl)-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049713-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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